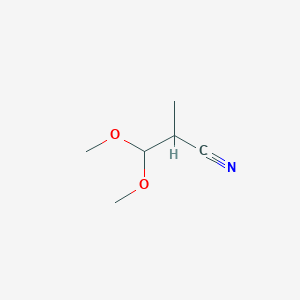
3,3-Dimethoxy-2-methylpropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis method of 3,3-dimethoxypropionitrile involves using acrylonitrile and methyl nitrite as raw materials . The raw materials acrylonitrile is heated and introduced into the upper part of a gasification tower, circulating gas containing methyl nitrite is heated and introduced into the lower part of the gasification tower . The acrylonitrile and the methyl nitrite react under reaction conditions to generate 3,3-dimethoxypropionitrile .Molecular Structure Analysis
The molecular structure of 3,3-Dimethoxy-2-methylpropanenitrile is represented by the formula C7H13NO2. More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
3,3-Dimethoxy-2-methylpropanenitrile is involved in the synthesis of complex organic compounds. For instance, its derivatives are used in the preparation of triradicals in organic chemistry, as demonstrated by Fujita et al. (1996) in the study of antiferromagnetic exchange interaction among spins in an isosceles triangular configuration in certain benzenetriyltris(N-tert-butyl nitroxides) (Fujita et al., 1996).
Catalytic Oxidation Processes
The compound is significant in catalytic oxidation processes. Tanaka et al. (2009) developed a selective synthesis method for 3,3-dimethoxy methyl propionate, a derivative of 3,3-Dimethoxy-2-methylpropanenitrile, using a green approach involving palladium-catalyzed oxidation. This process has applications in producing industrial fine chemicals for pharmaceuticals and functionalized polymers (Tanaka et al., 2009).
Environmental Impact Studies
In environmental science, derivatives of 3,3-Dimethoxy-2-methylpropanenitrile are identified in marine mammals, indicating bioaccumulation of persistent organic compounds. Marsh et al. (2005) identified and synthesized a novel compound, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl, in various marine mammals, highlighting the environmental impact of such compounds (Marsh et al., 2005).
Chemical Analysis and Chromatography
The compound plays a role in chemical analysis and chromatography. McLellan and Thornalley (1992) described the synthesis and chromatography of derivatives like 1,2-diamino-4,5-dimethoxybenzene, which are used in assays of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
Organic Chemistry Research
In organic chemistry research, the compound aids in studying various organic reactions. Kasturi et al. (1974) used a derivative in the Grignard reaction and subsequent steps to synthesize indanones, showcasing its role in advancing organic synthesis methodologies (Kasturi et al., 1974).
Safety and Hazards
Mécanisme D'action
Target of Action
As a nitrile compound, it may interact with various enzymes and proteins within the body .
Mode of Action
Nitriles, in general, can undergo various reactions such as hydrolysis, reduction, and reaction with Grignard reagents . These reactions can lead to changes in the structure of the compound and its interaction with its targets.
Biochemical Pathways
Nitriles are known to participate in various chemical reactions, which can potentially affect multiple biochemical pathways .
Propriétés
IUPAC Name |
3,3-dimethoxy-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(4-7)6(8-2)9-3/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARZOGJXMSZKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)



![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)




